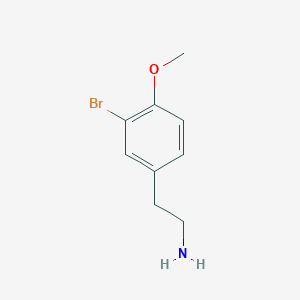

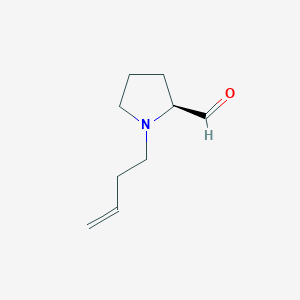

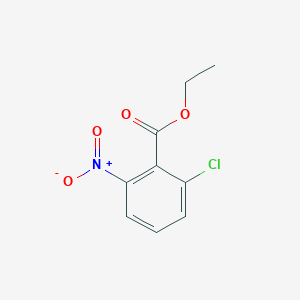

![molecular formula C11H13N3O3 B071575 methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 175202-30-9](/img/structure/B71575.png)

methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a range of chemical reactions, including ring opening followed by ring closure and cycloaddition processes. For example, the synthesis of novel pyrazolo[3,4-b]pyridine compounds involves the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole, leading to the formation of complex structures (Halim & Ibrahim, 2022). Other syntheses include domino 1,3-dipolar cycloaddition and elimination reactions, showcasing the diverse approaches to constructing these molecules (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques, including X-ray crystallography, spectroscopic methods, and theoretical calculations. X-ray diffraction data provide insights into the crystal structure, confirming the presence of pyrazole, pyridine, and pyran rings in almost coplanar arrangements (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The reactivity and chemical behavior of Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives are influenced by their molecular structure. Studies reveal that certain positions within these molecules exhibit high reactivity towards nucleophilic attack, as supported by local reactivity descriptors (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including stability and thermodynamic characteristics of these compounds, have been calculated at different temperatures. These properties are crucial for understanding the compound's behavior under various conditions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Chemical properties, such as hyperpolarizability, polarizability, and electric dipole moment, have been determined for these compounds, highlighting their potential in various chemical applications. Natural bond orbital analysis further investigates hyperconjugative interactions, providing a deeper understanding of the compound's electron distribution and stability (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Methyl 3-(methoxycarbonylmethyl)pyrazole-4-carboxylate, a related compound, is used in synthesizing new guanine analogues, demonstrating potential in medicinal chemistry (Ehler, Robins, & Meyer, 1977).

- Methyl 2-[4-methoxycarbonyl-5-(β-D-ribofuranosyl)-1H-pyrazolyl-3]-acetate, a related derivative, serves as an intermediate in synthesizing pyrazolo[4,3-c]pyridine C-ribonucleosides, which are related to nucleoside analogs (Prhavc & Kobe, 1996).

Structural and Spectroscopic Studies

- Studies on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, including related compounds, provide insights into the tautomeric structures and crystal structures of these molecules, contributing to the understanding of pyrazolo[3,4-b]pyridines' chemistry (Quiroga et al., 1999).

Quantum and Theoretical Studies

- Novel derivatives like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and studied for their quantum, non-linear optical (NLO), and thermodynamic properties, highlighting the potential of pyrazolo[3,4-b]pyridines in advanced material sciences (Halim & Ibrahim, 2022).

Synthesis of Novel Derivatives

- Synthesis of various methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from related compounds, showcases the versatility of these compounds in synthesizing a wide range of heterocyclic compounds (Verdecia et al., 1996).

Propiedades

IUPAC Name |

methyl 4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-6-8-9(16-3)7(11(15)17-4)5-12-10(8)14(2)13-6/h5H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYCSEPLRFHSOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371665 |

Source

|

| Record name | Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

CAS RN |

175202-30-9 |

Source

|

| Record name | Methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

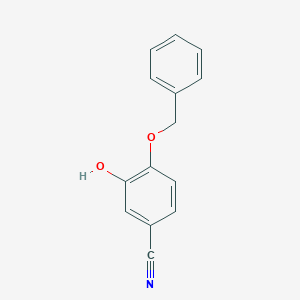

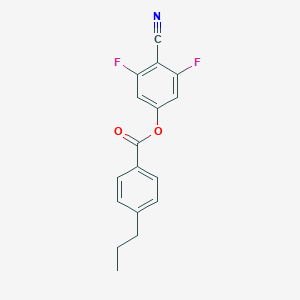

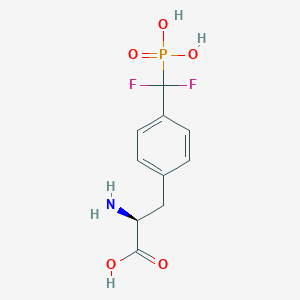

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

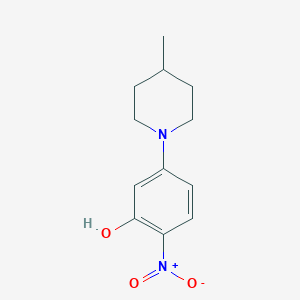

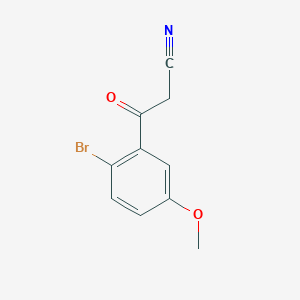

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

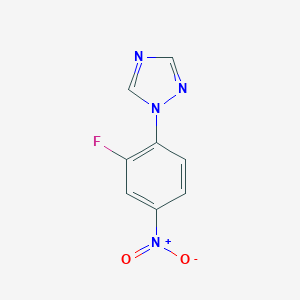

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)